molecular formula C13H15NS B2676476 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline CAS No. 392726-25-9

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2676476
CAS No.: 392726-25-9
M. Wt: 217.33
InChI Key: PPUISDGMSGOQNN-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline is an organic compound with the molecular formula C13H15NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a thiophen-2-ylmethyl group, and the benzene ring is substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 3,4-dimethylaniline with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the aniline moiety can form hydrogen bonds with polar residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both the thiophene ring and the dimethyl-substituted benzene ring. This combination imparts distinct electronic properties and reactivity patterns, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,4-dimethyl-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NS/c1-10-5-6-12(8-11(10)2)14-9-13-4-3-7-15-13/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUISDGMSGOQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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